molecular formula C13H21F3N2O5 B3068620 Leu-Pro trifluoroacetate salt CAS No. 67320-92-7

Leu-Pro trifluoroacetate salt

Cat. No. B3068620
CAS RN: 67320-92-7
M. Wt: 342.31 g/mol
InChI Key: AUVSSRGHMVVWPD-OZZZDHQUSA-N
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Description

Leu-Pro trifluoroacetate salt is a white powder with the empirical formula C11H20N2O3 · C2HF3O2 . It has a molecular weight of 342.31 . L-leucyl-L-proline (Leu-Pro) and its retro variant Pro-Leu may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .


Molecular Structure Analysis

The molecular structure of Leu-Pro trifluoroacetate salt is represented by the SMILES string OC(=O)C(F)(F)F.CC(C)CC@HC(=O)N1CCC[C@H]1C(O)=O .


Physical And Chemical Properties Analysis

Leu-Pro trifluoroacetate salt is a white powder . It has a molecular weight of 342.31 . The storage temperature for this compound is -20°C .

Scientific Research Applications

1. Peptide Purification and Crystallization

Leu-Pro trifluoroacetate salt, a contaminant in peptides from solid phase synthesis, poses challenges in peptide chemistry. It affects peptides' chemical and biological properties. The traditional two-step post-synthetic purification involving chromatography and ion exchange can be replaced by co-crystallization. This single-step method leads to TFA-free crystals of dipeptides, showcasing an innovative approach in peptide purification and crystallization (Lucaioli et al., 2018).

2. Multicomponent Crystal Formation

Leu-Pro trifluoroacetate salt is crucial in the formation of ternary and quaternary crystal forms in peptide cocrystallization. These crystal forms aid in understanding the range of accessible crystal structures from target cocrystals to TFA salt. The variety of multicomponent phases enhances our knowledge of peptide crystallization processes (Lucaioli et al., 2018).

3. Terpolymerization Studies

Investigations into the terpolymerization of amino acids, including Leu-NCA, in trifluoroacetic acid provide insights into the copolymerization parameters and the behavior of these compounds under different conditions. This research contributes significantly to our understanding of polymer chemistry and the synthesis of copolypeptides (Hull & Kricheldorf, 1980).

4. Chemical Synthesis and Analysis

Leu-Pro trifluoroacetate salt plays a role in the synthesis of various peptides and proteins. For example, it is involved in the preparation of specific peptides and their analogs, contributing to the field of peptide synthesis and analytical chemistry (Jaeger et al., 1980).

5. Stable Isotope Labeling in Proteomics

In proteomics, stable isotope labeling using amino acids in cell culture (SILAC) involves the incorporation of specific amino acids, like deuterated leucine, into proteins. This method is critical for quantitative proteomics and allows for the accurate identification and quantitation of complex protein mixtures (Ong et al., 2002).

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Leu-Pro trifluoroacetate salt . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVSSRGHMVVWPD-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745581
Record name L-Leucyl-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leu-Pro trifluoroacetate salt

CAS RN

67320-92-7
Record name L-Leucyl-L-proline--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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